Ethyl 6-chloro-4-(ethylamino)nicotinate
Description
Ethyl 6-chloro-4-(ethylamino)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a chlorine atom at position 6, an ethylamino group at position 4, and an ethyl ester at position 2. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing receptor antagonists and enzyme inhibitors. Its structural features—chlorine for electron-withdrawing effects, ethylamino for hydrogen bonding, and the ester group for lipophilicity—make it versatile in drug design .
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
ethyl 6-chloro-4-(ethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-12-8-5-9(11)13-6-7(8)10(14)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
DPLDFGSSJKFWNU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=NC=C1C(=O)OCC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions at Position 4: Amino vs. Alkylamino Groups
Ethyl 4-Amino-6-Chloronicotinate
- Structure: Replaces the ethylamino group with a primary amino (-NH₂) at position 3.
- Synthesis: Prepared via TFA-mediated deprotection of a 4-methoxybenzylamino precursor (76% yield) .
- Properties: Higher polarity due to the -NH₂ group, improving aqueous solubility but reducing membrane permeability compared to the ethylamino analog.
- Applications : Used in kinase inhibitor synthesis, leveraging its hydrogen-bonding capacity .
Methyl 6-Chloro-4-(Isopropylamino)Nicotinate
- Structure: Features a bulkier isopropylamino group at position 4.
- Synthesis : Achieved via nucleophilic substitution of 4,6-dichloronicotinate with isopropylamine (77% yield) .
- Properties : Increased steric hindrance from the isopropyl group may reduce binding efficiency to target proteins but enhance metabolic stability.
Ethyl 6-Chloro-4-(Methylamino)Nicotinate (CAS 449811-28-3)
- Structure: Methylamino (-NHCH₃) at position 4.
- Properties: Smaller alkyl group than ethylamino, leading to intermediate lipophilicity and steric effects. Used in exploratory kinase inhibitors .
Substitutions at Position 6: Halogen and Functional Group Variations
Ethyl 6-Acetyl-5-Chloronicotinate (CAS 1429182-81-9)
- Structure : Acetyl group at position 6 instead of chlorine.
- Molecular weight: 227.65 g/mol .
Ethyl 6-(Dimethylamino)Nicotinate
Comparative Data Table
Key Research Findings
Synthetic Efficiency : Bulkier amines (e.g., isopropylamine) in position 4 yield higher reaction efficiencies (77% vs. 74% for benzylpiperidinyl derivatives) due to favorable nucleophilic substitution kinetics .
Biological Activity: Ethylamino derivatives exhibit a balance between solubility and membrane permeability, outperforming methylamino analogs in cellular uptake studies .
Steric Effects: Isopropylamino groups hinder binding to tight enzyme active sites (e.g., acetylcholinesterase) but improve pharmacokinetic profiles .
Electronic Effects : Chlorine at position 6 enhances electrophilicity, facilitating further functionalization, while acetyl groups increase reactivity in coupling reactions .
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